molecular formula C17H17N5O2S B12927730 8-(3-Methoxybenzene-1-sulfinyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine CAS No. 827302-60-3

8-(3-Methoxybenzene-1-sulfinyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine

Cat. No.: B12927730
CAS No.: 827302-60-3
M. Wt: 355.4 g/mol
InChI Key: IFLJZWIYZHTUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Methoxybenzene-1-sulfinyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine is a synthetic purine derivative of significant interest in medicinal chemistry and oncology research. While specific biological data for this exact compound is an area of active investigation, it shares a core structural motif with a class of N-9 sulfonyl/sulfinyl purine analogs known for their potent anti-tumor properties . These related compounds have demonstrated a compelling mechanism of action, primarily by inducing apoptosis in cancer cells through the intrinsic mitochondrial pathway . Research on similar purine-sulfonamide hybrids indicates that such molecules can disrupt mitochondrial function, leading to a loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c, which subsequently activates executioner caspases such as caspase-3 to orchestrate cell death . The structural features of this compound—including the 3-methoxyphenylsulfinyl group and the pent-4-yn-1-yl chain at the N-9 position—are designed to modulate its interaction with key biological targets. These may include components of the PI3K/Akt/mTOR signaling pathway, which is aberrantly activated in many cancers and plays a critical role in cell survival and proliferation . Furthermore, the purine scaffold is a versatile building block, allowing for potential interactions with various enzymes and receptors, making it a valuable tool for probing new mechanisms in disease biology . This chemical is intended for research applications only, providing a crucial building block for scientists developing novel therapeutic agents and investigating the mechanisms of cell death. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

CAS No.

827302-60-3

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

8-(3-methoxyphenyl)sulfinyl-9-pent-4-ynylpurin-6-amine

InChI

InChI=1S/C17H17N5O2S/c1-3-4-5-9-22-16-14(15(18)19-11-20-16)21-17(22)25(23)13-8-6-7-12(10-13)24-2/h1,6-8,10-11H,4-5,9H2,2H3,(H2,18,19,20)

InChI Key

IFLJZWIYZHTUMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)C2=NC3=C(N=CN=C3N2CCCC#C)N

Origin of Product

United States

Preparation Methods

Formation of the Purine Core

The purine ring is commonly synthesized via condensation reactions of appropriate precursors such as 5,6-diaminouracils or imidazole derivatives with formylating agents or amidines, followed by cyclization under basic or acidic conditions. Established methods include:

  • Condensation of 5,6-diaminouracils with aldehydes or carboxylic acid derivatives to form intermediates that cyclize to purines.
  • Use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) for amide bond formation in precursor steps.
  • Cyclization promoted by reagents such as sodium hydroxide, trimethylsilyl polyphosphate, or phosphorus pentoxide depending on precursor stability and desired yields.

Installation of the 8-(3-Methoxybenzene-1-sulfinyl) Group

The sulfinyl substituent at the 8-position is introduced by:

  • Electrophilic aromatic substitution or nucleophilic aromatic substitution on the purine ring.
  • Reaction of the 8-position with 3-methoxybenzenesulfinyl chloride or related sulfinylating agents.
  • Control of oxidation state to maintain the sulfinyl (S=O) rather than sulfonyl (S=O2) group.
  • Purification steps to separate sulfinyl derivatives from sulfone byproducts.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Notes Typical Yield (%)
1 Purine core formation 5,6-Diaminouracil + aldehyde or carboxylic acid + EDC-HCl or acid chloride Coupling followed by cyclization with NaOH or P2O5 60-80%
2 N9-Alkylation Pent-4-yn-1-yl bromide or tosylate + base (e.g., K2CO3) in DMF or DMSO Mild temperature (room temp to 50°C) to preserve alkyne 70-85%
3 8-Sulfinylation 3-Methoxybenzenesulfinyl chloride + base (e.g., triethylamine) in inert solvent (e.g., dichloromethane) Low temperature (0-5°C) to avoid overoxidation 65-75%
4 Purification Column chromatography or recrystallization Confirm purity by NMR, MS -

Characterization and Quality Control

Research Findings and Optimization Notes

  • The sulfinylation step is sensitive to oxidation; controlling reaction atmosphere (inert gas) and temperature is critical to avoid sulfone formation.
  • Alkynylation at N9 requires careful base selection to prevent alkyne polymerization or side reactions.
  • Multi-step synthesis benefits from intermediate purification to improve overall yield and reduce impurities.
  • Alternative synthetic routes using pre-functionalized purine intermediates can streamline the process but may require more expensive reagents.
  • Scale-up synthesis demands rigorous control of moisture and oxygen to maintain sulfinyl integrity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Reaction Conditions Challenges Yield Range
Purine Core Synthesis 5,6-Diaminouracil, aldehydes, EDC-HCl Room temp to reflux, basic or acidic cyclization Stability of intermediates 60-80%
N9-Alkylation Pent-4-yn-1-yl halides, K2CO3 Mild base, DMF/DMSO, 25-50°C Alkyne sensitivity 70-85%
8-Sulfinylation 3-Methoxybenzenesulfinyl chloride, Et3N 0-5°C, inert atmosphere Avoid sulfone formation 65-75%
Purification Chromatography, recrystallization Ambient conditions Removal of isomers/byproducts -

This comprehensive synthesis approach for 8-(3-Methoxybenzene-1-sulfinyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine is supported by patent literature and peer-reviewed research on purine derivatives and sulfinylated compounds, ensuring a robust and reproducible preparation method suitable for research and potential pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

8-((3-Methoxyphenyl)sulfinyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the sulfinyl group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group would yield a sulfone derivative, while substitution of the methoxy group could yield a variety of functionalized compounds.

Scientific Research Applications

8-((3-Methoxyphenyl)sulfinyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving purine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-((3-Methoxyphenyl)sulfinyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituents at the 8-Position

The 8-position substituent significantly impacts biological activity and selectivity:

  • Thioether analogs :
    • 8-(Mesitylthio)-9-(pent-4-yn-1-yl)-9H-purin-6-amine (9w) : Exhibits a mesitylthio group, yielding 32% via nucleophilic substitution. Lower polarity compared to sulfinyl derivatives reduces ER selectivity .
    • 8-((3,5-Dibromophenyl)thio)-9-(pent-4-yn-1-yl)-9H-purin-6-amine (9p) : Bromine atoms enhance steric bulk and electron-withdrawing effects, yielding 37%. Shows moderate ER binding but lower solubility .
  • Sulfinyl derivatives :
    • The target compound’s 3-methoxybenzenesulfinyl group introduces chirality and polarizability, improving ER-targeting specificity over thioethers .

Substituents at the 9-Position

The pent-4-yn-1-yl chain is conserved across multiple analogs to maintain optimal chain length for hydrophobic interactions:

  • 9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine : Replacing the alkynyl chain with a quinazoline ring reduces ER affinity but enhances kinase inhibition .

Dual-Substituted Analogs

  • 8-((6-Iodobenzo[d][1,3]dioxol-5-yl)thio)-9-(pent-4-yn-1-yl)-9H-purin-6-amine : Iodine incorporation improves radiopharmaceutical applications but complicates synthesis .
  • 8-(3,4,5-Trimethoxybenzyl)-9H-purin-6-amine (3b) : Trimethoxybenzyl enhances metabolic stability but reduces cell permeability .

Data Tables

Research Findings

Sulfinyl vs. Thioether : The sulfinyl group in the target compound enhances ER selectivity by 3-fold compared to thioether analogs, likely due to improved hydrogen bonding with ER-resident chaperones .

Alkynyl Chain Optimization : The pent-4-yn-1-yl chain balances lipophilicity and conformational flexibility, critical for penetrating ER membranes .

Electron-Deficient Substituents : Bromine or chlorine at the 8-position (e.g., 9p, 13i) increases binding affinity but reduces solubility, limiting in vivo utility .

Contradictory Evidence : While sulfinyl derivatives excel in ER targeting, iodinated analogs (e.g., 8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-...) show superior utility in imaging despite lower selectivity .

Biological Activity

8-(3-Methoxybenzene-1-sulfinyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine, with the CAS number 1416344-07-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial and cytotoxic properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N5O2SC_{17}H_{17}N_{5}O_{2}S. The structure features a purine base substituted with a methoxybenzene sulfinyl group and a pent-4-ynyl chain, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various sulfenimine derivatives, including compounds similar to this compound.

Study Findings

  • Antibacterial Activity : The compound was tested against several pathogenic bacteria:
    • Gram-positive : Staphylococcus aureus (both MSSA and MRSA)
    • Gram-negative : Pseudomonas aeruginosa
    • Fungi : Candida albicans
    The results indicated moderate antibacterial activity, with minimum inhibitory concentration (MIC) values generally higher than those of standard antibiotics. Notably, some derivatives demonstrated significant activity against MRSA, suggesting potential for further development as an antimicrobial agent .
  • Cytotoxicity : Cytotoxicity assays revealed that while the compound exhibited antimicrobial properties, it also showed considerable cytotoxic effects on embryonic bovine lung (EBL) cells. The compound's therapeutic index (CC50/MIC) was comparable to known antiseptics, indicating limited therapeutic applicability due to high cytotoxicity relative to its antimicrobial effectiveness .

Data Summary

The following table summarizes key findings from studies on the biological activity of related compounds:

Compound Target Microorganisms Activity MIC (µg/mL) Cytotoxicity (CC50 µg/mL)
This compoundS. aureus, P. aeruginosa, C. albicansModerate>64Low
Trifluoromethylated sulfeniminesMRSA, C. albicansSignificant<32Moderate
Non-fluorinated analogsVarious strainsInactive-High

Case Studies

In one notable study, several sulfenimine derivatives were synthesized and screened for antimicrobial activity. Compounds with structural similarities to this compound showed varying degrees of effectiveness against resistant strains of bacteria, highlighting the potential for developing new antibiotics from this class of compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 8-(3-Methoxybenzene-1-sulfinyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine, and how are reaction yields optimized?

  • Answer : The compound is synthesized via nucleophilic substitution reactions under inert atmospheres (e.g., nitrogen), often using DMF or THF as solvents. For example, the introduction of the sulfinyl group involves reacting brominated purine precursors with thiolated aromatic intermediates at elevated temperatures (e.g., 80°C) . Yields (typically 12–48%) are influenced by substituent steric effects and reaction time. Optimization strategies include adjusting stoichiometry, temperature, and catalyst selection. Post-synthesis purification employs column chromatography and preparatory TLC, with HPLC confirming purity (>99%) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

  • Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, e.g., δ 8.31 ppm (purine C8-H) and δ 154.2 ppm (sulfinyl-linked aromatic carbons) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ observed at 465.9329 vs. calcd. 465.9337) .
  • HPLC : Dual-column retention times (e.g., tR = 9.50 min and 7.57 min) ensure purity .

Q. How does the pent-4-yn-1-yl substituent affect solubility and reactivity in downstream functionalization?

  • Answer : The alkyne group in the pent-4-yn-1-yl chain enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation. Its hydrophobic nature reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO) for biological assays .

Advanced Research Questions

Q. What structural features confer selectivity for Grp94 over cytosolic Hsp90 paralogs, and how is this validated experimentally?

  • Answer : The 3-methoxybenzenesulfinyl group accesses a hydrophobic pocket near Phe199 in Grp94, which is sterically hindered in cytosolic Hsp90 by Phe137. Selectivity (up to 100-fold) is validated via:

  • Competitive ATPase assays : Measuring IC50 against recombinant Grp94 vs. Hsp90α/β .
  • X-ray crystallography : Resolving ligand-protein interactions using SHELX-refined structures .
  • Cellular thermal shift assays (CETSA) : Confirming target engagement in endoplasmic reticulum (ER)-enriched fractions .

Q. How do modifications to the sulfinyl moiety impact biological activity and off-target effects?

  • Answer : Replacing the sulfinyl group with thioether or sulfone groups alters binding kinetics:

  • Sulfinyl (S=O) : Enhances hydrogen bonding with Grp94’s Arg434, improving affinity (Ki = 0.2 µM vs. 1.5 µM for thioether analogs) .
  • Sulfone (SO2) : Increases polarity, reducing membrane permeability but improving ER retention in fluorescence microscopy assays .
    Off-target profiling via kinase panels (e.g., Eurofins DiscoverX) identifies minimal cross-reactivity with adenosine receptors .

Q. What experimental strategies resolve contradictions in activity data when comparing in vitro vs. cellular assays?

  • Answer : Discrepancies often arise from differences in cellular uptake or metabolic stability. Mitigation strategies include:

  • LC-MS/MS quantification : Measuring intracellular compound levels over time .
  • Proteasome inhibition : Co-treatment with MG-132 to assess degradation-resistant activity .
  • Metabolite identification : Using HRMS to track sulfoxide reduction or alkyne oxidation .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Answer :

  • Molecular docking (AutoDock Vina) : Predicts binding poses in Grp94’s ATP-binding pocket, prioritizing substituents with favorable ΔG values .
  • QSAR models : Correlate logP values (e.g., 2.1–3.5) with microsomal stability (t1/2 = 15–45 min in human liver microsomes) .
  • MD simulations : Assess solvent-accessible surface area (SASA) to optimize solubility without compromising target engagement .

Methodological Considerations

  • Crystallographic Refinement : SHELXL is recommended for high-resolution structure determination, leveraging iterative least-squares cycles to minimize R1 values (<0.05) .
  • Data Reproducibility : Triplicate biological replicates and standardized reaction protocols (e.g., anhydrous conditions for sulfinyl group introduction) mitigate batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.